Cas no 23191-06-2 (1,4-Benzodioxin-2-methanamine, 2,3-dihydro-, hydrochloride, (R)-)

1,4-Benzodioxin-2-methanamine, 2,3-dihydro-, hydrochloride, (R)- 化学的及び物理的性質
名前と識別子
-
- 1,4-Benzodioxin-2-methanamine, 2,3-dihydro-, hydrochloride, (R)-
- (R)-(2,3-DIHYDROBENZO[B][1,4]DIOXIN-2-YL)METHANAMINE HCL
- (R)-2-Aminomethyl-2,3-dihydro-benzo[1,4]dioxine hydrochloride
- (R)-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride
- 23191-07-3
- AKOS024462839
- (S)-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride
- 23191-06-2
- MFCD27991428
- (R)-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanaminehydrochloride
-
- MDL: MFCD27991428
- インチ: InChI=1S/C9H11NO2.ClH/c10-5-7-6-11-8-3-1-2-4-9(8)12-7;/h1-4,7H,5-6,10H2;1H/t7-;/m1./s1
- InChIKey: QIPSWJFYYUTYHX-OGFXRTJISA-N
- ほほえんだ: NC[C@@H]1COC2=CC=CC=C2O1.Cl
計算された属性
- せいみつぶんしりょう: 201.0556563Da
- どういたいしつりょう: 201.0556563Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 151
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 44.5Ų
1,4-Benzodioxin-2-methanamine, 2,3-dihydro-, hydrochloride, (R)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
AN HUI ZE SHENG Technology Co., Ltd. | B01000301-1g |
(R)-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride |
23191-06-2 | 97% | 1g |
¥3129.00 | 2023-09-15 | |
eNovation Chemicals LLC | D967891-5g |
(R)-2-Aminomethyl-2,3-dihydro-benzo[1,4]dioxine hydrochloride |
23191-06-2 | 95% | 5g |
$4475 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1708S-5g |
(R)-2-Aminomethyl-2,3-dihydro-benzo[1,4]dioxine hydrochloride |
23191-06-2 | 97% | 5g |
¥34958.27 | 2025-01-22 | |
eNovation Chemicals LLC | D967891-1g |
(R)-2-Aminomethyl-2,3-dihydro-benzo[1,4]dioxine hydrochloride |
23191-06-2 | 95% | 1g |
$1115 | 2025-02-24 | |
AstaTech | 86256-1/G |
(R)-(2,3-DIHYDROBENZO[B][1,4]DIOXIN-2-YL)METHANAMINE HCL |
23191-06-2 | 95% | 1g |
$1313 | 2023-09-18 | |
eNovation Chemicals LLC | D967891-5g |
(R)-2-Aminomethyl-2,3-dihydro-benzo[1,4]dioxine hydrochloride |
23191-06-2 | 95% | 5g |
$4475 | 2025-02-24 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1708S-500mg |
(R)-2-Aminomethyl-2,3-dihydro-benzo[1,4]dioxine hydrochloride |
23191-06-2 | 97% | 500mg |
4655.75CNY | 2021-05-07 | |
eNovation Chemicals LLC | D967891-500mg |
(R)-2-Aminomethyl-2,3-dihydro-benzo[1,4]dioxine hydrochloride |
23191-06-2 | 95% | 500mg |
$610 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1708S-1g |
(R)-2-Aminomethyl-2,3-dihydro-benzo[1,4]dioxine hydrochloride |
23191-06-2 | 97% | 1g |
¥8726.45 | 2025-01-22 | |
eNovation Chemicals LLC | D967891-250mg |
(R)-2-Aminomethyl-2,3-dihydro-benzo[1,4]dioxine hydrochloride |
23191-06-2 | 95% | 250mg |
$370 | 2025-02-24 |
1,4-Benzodioxin-2-methanamine, 2,3-dihydro-, hydrochloride, (R)- 関連文献
-
Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
-
E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
-
Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
-
7. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
-
10. Book reviews
1,4-Benzodioxin-2-methanamine, 2,3-dihydro-, hydrochloride, (R)-に関する追加情報
1,4-Benzodioxin-2-methanamine, 2,3-dihydro-, hydrochloride, (R)-: A Comprehensive Overview in Modern Chemical Biology
The compound with the CAS number 23191-06-2, specifically 1,4-Benzodioxin-2-methanamine, 2,3-dihydro-, hydrochloride, (R)-, represents a fascinating molecule of significant interest in the realm of chemical biology and pharmaceutical research. This enantiomerically pure derivative of benzodioxin has garnered attention due to its unique structural and pharmacological properties, which make it a valuable candidate for further investigation in drug discovery and molecular pharmacology.
1,4-Benzodioxin-2-methanamine, 2,3-dihydro-, hydrochloride, (R)- is structurally characterized by a benzodioxin core modified with an amine group at the 2-position and a hydrochloride salt form. The (R)-configuration indicates a specific stereochemical arrangement of the chiral center, which is crucial for its biological activity. This configuration has been carefully selected to optimize interactions with biological targets, particularly enzymes and receptors involved in various metabolic pathways.
In recent years, there has been growing interest in the development of novel therapeutic agents derived from benzodioxin scaffolds due to their potential bioactivity. The hydrochloride salt form enhances the solubility and stability of the compound, making it more suitable for pharmaceutical applications. This has led to extensive research into its pharmacokinetic properties and potential therapeutic effects.
One of the most compelling aspects of 1,4-Benzodioxin-2-methanamine, 2,3-dihydro-, hydrochloride, (R)- is its interaction with cytochrome P450 enzymes. These enzymes play a critical role in drug metabolism and are often the target of therapeutic intervention. Studies have shown that this compound can modulate the activity of certain cytochrome P450 isoforms, potentially leading to new treatments for metabolic disorders and drug-drug interactions.
Furthermore, the benzodioxin core is known for its ability to interact with serotonergic systems. 1,4-Benzodioxin-2-methanamine, 2,3-dihydro-, hydrochloride, (R)- has been investigated for its potential effects on serotonin receptors and transporters. These interactions may have implications in the treatment of neurological disorders such as depression and anxiety. The (R)-enantiomer is particularly interesting because it may exhibit selectivity over the S-enantiomer, reducing side effects associated with non-selective benzodioxin derivatives.
Recent advancements in computational chemistry have allowed researchers to predict the binding affinity and mechanism of action of 1,4-Benzodioxin-2-methanamine, 2,3-dihydro-, hydrochloride, (R)- with high precision. These computational models have been validated through experimental studies, confirming their reliability. This synergy between computational and experimental approaches has accelerated the discovery process for new drug candidates derived from this scaffold.
The synthesis of 1,4-Benzodioxin-2-methanamine, 2,3-dihydro-, hydrochloride, (R)- involves multi-step organic transformations that require precise control over reaction conditions. The stereochemistry must be maintained throughout the synthesis to ensure the formation of the correct enantiomer. Advances in asymmetric synthesis techniques have made it possible to produce this compound in high yields with high enantiomeric purity.
In conclusion,1,4-Benzodioxin-2-methanamine, 2,3-dihydro-, hydrochloride, (R)- represents a promising candidate for further research in chemical biology and pharmaceutical development. Its unique structural features and potential biological activities make it an attractive molecule for drug discovery efforts aimed at treating neurological and metabolic disorders. As research continues to uncover new insights into its mechanism of action, this compound is poised to play a significant role in future therapeutic strategies.
23191-06-2 (1,4-Benzodioxin-2-methanamine, 2,3-dihydro-, hydrochloride, (R)-) 関連製品
- 2138512-36-2(Methyl 5-fluoro-6-methoxy-2,3-dihydro-1-benzofuran-3-carboxylate)
- 1805634-60-9(Methyl 5-cyano-4-hydroxy-2-methoxybenzoate)
- 750633-75-1(Methanone, (4-bromo-3-fluorophenyl)(3-methoxyphenyl)-)
- 1818292-87-3(1-Chloro-2-fluoro-3-(2-nitrovinyl)benzene)
- 2228328-90-1(2-(5-chloro-2-hydroxyphenyl)butanedioic acid)
- 1805160-89-7(6-(Aminomethyl)-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-methanol)
- 35212-36-3(ethyl 2-((3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)acetate)
- 21477-57-6(L-Alanine,5-oxo-L-prolyl-L-glutaminyl-)
- 1082135-82-7(2-acetamido-5-methyl-4-phenylthiophene-3-carboxylic acid)
- 1797963-33-7(3-[(5-benzoylthiophen-2-yl)methyl]-1-(2,3-dimethoxyphenyl)urea)
